molecular formula C10H18N2OS B12623016 2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid CAS No. 921931-24-0

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid

Cat. No.: B12623016
CAS No.: 921931-24-0
M. Wt: 214.33 g/mol
InChI Key: AYRXHIINNZFQHA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid is a compound that combines the structural features of 2,2,6,6-Tetramethylpiperidin-4-one and thiocyanic acid. 2,2,6,6-Tetramethylpiperidin-4-one is a piperidine derivative known for its stability and unique chemical properties. Thiocyanic acid, on the other hand, is an organic compound containing the thiocyanate functional group. The combination of these two compounds results in a molecule with interesting chemical and physical properties that are useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

    Hydroxylamines: Formed through oxidation reactions.

    Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.

    Secondary Amines: Formed through reduction reactions.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid stands out due to its combined structural features, which confer unique chemical properties. Its stability, reactivity, and ability to form complexes with metal ions make it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

921931-24-0

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one;thiocyanic acid

InChI

InChI=1S/C9H17NO.CHNS/c1-8(2)5-7(11)6-9(3,4)10-8;2-1-3/h10H,5-6H2,1-4H3;3H

InChI Key

AYRXHIINNZFQHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.C(#N)S

Origin of Product

United States

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